REACTION_CXSMILES
|
C(O[C:5](=[O:7])[CH3:6])(=O)C.[CH3:8][C:9]1[CH:10]=[C:11]([CH:13]=[C:14]([CH3:16])[CH:15]=1)[NH2:12].NC1C=CC=CC=1.[OH-].[Na+]>C1COCC1>[CH3:8][C:9]1[CH:10]=[C:11]([NH:12][C:5](=[O:7])[CH3:6])[CH:13]=[C:14]([CH3:16])[CH:15]=1 |f:3.4|
|
Name
|
|
Quantity
|
2.84 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
1.25 mL
|
Type
|
reactant
|
Smiles
|
CC=1C=C(N)C=C(C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for an additional hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
purged with N2
|
Type
|
CUSTOM
|
Details
|
brought to 0° C
|
Type
|
ADDITION
|
Details
|
was added until the pH was between 12 and 14
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered
|
Type
|
DISSOLUTION
|
Details
|
dissolved in DCM
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
The drying agent was filtered
|
Type
|
CUSTOM
|
Details
|
solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to afford pure product in 99% yield as a white solid
|
Name
|
|
Type
|
|
Smiles
|
CC=1C=C(C=C(C1)C)NC(C)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |